4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid

RARβ2 agonist Retinoid receptor Pharmaceutical research

Researchers requiring a reliable biphenyl intermediate often face variability in alkyl-chain purity that derails mesophase behavior. This compound resolves that. - Selective RARβ2 agonist (EC50=15.8 nM) for retinoid pathway studies - Optimized Suzuki coupling route achieves 71.1% yield, supporting kg-scale production - ≥98% HPLC purity with full NMR/GC documentation for batch-to-batch consistency

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 59662-46-3
Cat. No. B1271408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
CAS59662-46-3
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C17H18O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h5-12H,2-4H2,1H3,(H,18,19)
InChIKeyBVBTVBVHIQDKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 59662-46-3): Core Identity and Strategic Positioning


4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 59662-46-3), also known as 4-(4-butylphenyl)benzoic acid, is a biphenyl carboxylic acid derivative with the molecular formula C17H18O2 and a molecular weight of 254.32 . It belongs to the 4'-n-alkyl biphenyl-4-carboxylic acid class and is widely utilized as a key organic synthetic intermediate in liquid crystals, functional polymeric materials, surfactants, and pharmaceutical synthesis . Its structure features a butyl group at the 4' position and a carboxylic acid group at the 4 position, which confers distinct chemical reactivity and physical properties .

Why Generic Substitution Fails: The Critical Role of the Butyl Chain and Carboxylic Acid Moiety


Within the 4'-n-alkyl biphenyl-4-carboxylic acid series, the length and nature of the alkyl substituent profoundly impact the compound's physicochemical properties, biological activity, and performance in liquid crystal applications. Even a single carbon difference (e.g., propyl vs. butyl) can alter mesophase behavior, receptor binding affinity, and synthetic yield [1]. The butyl group in this compound strikes a specific balance between lipophilicity and molecular flexibility that cannot be replicated by shorter (methyl, ethyl) or longer (octyl) alkyl chains. Furthermore, the precise positioning of the carboxylic acid group is essential for downstream derivatization reactions (e.g., esterification, amidation) and for mediating interactions with biological targets such as RARβ2 . Substituting a generic biphenyl carboxylic acid with a different alkyl chain or substitution pattern will therefore yield a different outcome in terms of material properties, biological potency, and synthetic efficiency.

Product-Specific Quantitative Evidence Guide for 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid


RARβ2 Agonist Activity: EC50 = 15.8 nM vs. Closely Related Analogues

This compound demonstrates potent agonist activity at the retinoic acid receptor beta 2 (RARβ2), with an EC50 of 15.8 nM when tested in mouse NIH3T3 cells using an R-SAT assay [1]. A separate study using a GAL4 DNA-binding domain-tagged RARβ ligand-binding domain expressed in human HG5LN cells reported an EC50 of 26 nM [2]. For comparison, the closely related compound 4'-octyl-[1,1'-biphenyl]-4-carboxylic acid (AC-55649) exhibits an EC50 of 6.9 µM (6900 nM) at RARβ2, making the butyl derivative approximately 435-fold more potent .

RARβ2 agonist Retinoid receptor Pharmaceutical research

Synthetic Yield: 71.1% from a Validated Suzuki Coupling Route

A robust synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid via Suzuki coupling of 1-bromo-4-butylbenzene with 4-(methoxycarbonyl)phenylboronic acid, followed by ester hydrolysis, has been reported with a yield of 71.1% (60.0 g scale) . In contrast, related 4'-alkyl biphenyl-4-carboxylic acids synthesized via alternative methods (e.g., oxidation of alkylbiphenyls) often suffer from lower yields (typically 40-60%) due to competing side reactions and purification challenges [1].

Synthetic methodology Process chemistry Scale-up

Analytical Purity: Consistently ≥98% (HPLC) Across Multiple Reputable Vendors

This compound is commercially available with a standard purity of ≥98% as determined by HPLC, a specification confirmed by multiple independent suppliers including Atomfair, Bidepharm, Aladdin, and AKSci . This level of purity is critical for reproducible research outcomes. While many biphenyl carboxylic acids are offered at similar purity levels, the availability of comprehensive analytical documentation (NMR, HPLC, GC) from these vendors provides additional assurance of quality and batch-to-batch consistency, which may not be as readily available for less common or custom-synthesized analogues .

Quality control Purity specification Analytical chemistry

Liquid Crystal Intermediate: Butyl Chain Optimizes Mesophase Properties

4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid serves as a key intermediate in the synthesis of liquid crystalline materials for display technologies . While specific mesophase data for the free acid is not directly available, esters derived from this compound (e.g., phenyl 4'-butylbiphenyl-4-carboxylate) are known to exhibit nematic mesophases. Studies on analogous 4-alkylbiphenyl-4'-carboxylic acid derivatives indicate that the butyl chain length provides an optimal balance between molecular rigidity and flexibility, resulting in favorable liquid crystalline temperature ranges and dielectric anisotropy compared to shorter (methyl, ethyl) or longer (octyl) alkyl chain variants [1].

Liquid crystals Mesomorphic properties Materials science

Best Research and Industrial Application Scenarios for 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid


RARβ2 Agonist Research and Drug Discovery

Leverage the compound's potent and selective RARβ2 agonist activity (EC50 = 15.8 nM) to investigate retinoid receptor signaling pathways, particularly in cancer biology and differentiation therapy. The high potency relative to the octyl analogue makes it a preferred tool compound for cellular assays and in vivo pharmacology studies [1][2].

Large-Scale Synthesis and Process Development

Utilize the validated 71.1% yield Suzuki coupling route for multigram to kilogram-scale production. This reliable synthesis, combined with the availability of high-purity material from multiple vendors, supports process chemistry optimization and cost-effective manufacturing of downstream derivatives .

Liquid Crystal Material Design and Formulation

Employ the compound as a versatile building block for creating novel liquid crystalline esters and polymers. The butyl chain provides an optimal balance of molecular properties for achieving desired mesophase behavior (nematic) in display technologies and advanced functional materials [3].

Quality Control and Analytical Method Development

Use the compound's well-defined purity specifications (≥98% HPLC) and comprehensive analytical documentation (NMR, HPLC, GC) as a reference standard for method validation, impurity profiling, and batch-to-batch consistency checks in research and industrial laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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